Specific Scientific Field: Medicinal Chemistry and Virology
Summary of the Application:(4-Fluorophenyl)(pyridin-3-yl)methylamine: has been studied for its antiviral potential. Researchers have synthesized derivatives containing this compound and evaluated their activity against various viruses.
Experimental Procedures:Compound Synthesis: Researchers prepared derivatives of by modifying its structure. For example, they introduced different substituents at specific positions.
In Vitro Testing: The synthesized compounds were tested in vitro against a broad range of RNA and DNA viruses. Researchers determined the inhibitory concentration (IC50) values for each compound.
Specific Scientific Field: Oncology and Drug Discovery
Summary of the Application:(4-Fluorophenyl)(pyridin-3-yl)methylamine: derivatives have demonstrated biological activity against certain cancer cells.
Experimental Procedures:Cell Culture Studies: Researchers cultured cancer cells (e.g., breast, lung, or colon cancer) and treated them with the synthesized derivatives.
Cell Viability Assays: Cell viability was assessed using assays like MTT or ATP-based assays.
Specific Scientific Field: Gastroenterology and Pharmacology
Summary of the Application:Compound 13e: (1-[(5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine fumarate) has been selected as a drug candidate for treating GERD, peptic ulcers, and other acid-related diseases .
Experimental Procedures:Drug Candidate Selection: Researchers evaluated various derivatives of for their acid-suppressing properties.
Animal Studies: Animal models (e.g., rats or mice) were used to assess efficacy and safety.
(4-Fluorophenyl)(pyridin-3-yl)methylamine is an organic compound with the molecular formula C₁₃H₁₃FN₂ and a molar mass of approximately 216.26 g/mol. This compound features a pyridine ring substituted with a 4-fluorophenyl group and a methylamine moiety. Its structure allows it to participate in various
These reactions are crucial for modifying the compound to enhance its biological activity or to create analogs for further study.
(4-Fluorophenyl)(pyridin-3-yl)methylamine has shown potential biological activity, particularly in the context of inhibiting specific enzymes involved in metabolic pathways. For instance, compounds similar to this have been investigated for their ability to inhibit nicotinamide adenine dinucleotide (NAD)-dependent enzymes, which play roles in cancer metabolism and neurodegenerative diseases .
Additionally, its structural features suggest potential interactions with neurotransmitter receptors, which could lead to applications in treating neurological disorders.
Various synthetic routes have been explored to produce (4-Fluorophenyl)(pyridin-3-yl)methylamine:
The applications of (4-Fluorophenyl)(pyridin-3-yl)methylamine span various fields:
Interaction studies involving (4-Fluorophenyl)(pyridin-3-yl)methylamine focus on its binding affinity to various biological targets:
These interactions are crucial for understanding its pharmacological profile and therapeutic potential.
Several compounds share structural similarities with (4-Fluorophenyl)(pyridin-3-yl)methylamine. Here are some notable examples:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
N-(4-fluorophenyl)pyridin-3-ylmethanamine | Similar fluorophenyl and pyridine structure | Different amine substituent |
4-(pyridin-3-ylmethyl)aniline | Contains aniline instead of methylamine | Exhibits different reactivity patterns |
1-(4-fluorophenyl)-N,N-dimethylmethanamine | Dimethylated amine | Potentially increased lipophilicity |
These compounds illustrate variations in substituents that can significantly alter biological activity and chemical reactivity.